![molecular formula C16H17ClN2O3S B2419184 N-(4-chlorophenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide CAS No. 501914-67-6](/img/structure/B2419184.png)
N-(4-chlorophenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-chlorophenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide” is a chemical compound. It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The buyer assumes responsibility to confirm product identity and/or purity .
Molecular Structure Analysis
The linear formula of “N-(4-chlorophenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide” is C15H14ClNO . The molecular weight is 259.738 .Aplicaciones Científicas De Investigación
Synthesis and Derivatives
Several derivatives of N-(4-chlorophenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide have been synthesized, focusing on the modification of the benzene ring through the use of sulfonyl chloride as a chlorination agent. The influence of solvent polarity on the chlorination process has been investigated, highlighting the relationship between solvent characteristics and the efficiency of chlorination in the synthesis of phenoxy acetamide derivatives (Hong Wang et al., 2011).
Cytotoxic Activity
Research on the cytotoxic activity of novel sulfonamide derivatives, including compounds related to N-(4-chlorophenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide, has shown promising results against breast and colon cancer cell lines. These studies have identified compounds with significant potency, contributing to the development of potential anticancer agents (M. Ghorab et al., 2015).
Antibacterial Potential
The antibacterial potential of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores has been evaluated, with certain compounds demonstrating moderate inhibitory effects against various bacterial strains. This research contributes to the search for new antibacterial agents, with specific derivatives showing particular promise against Gram-negative bacteria (Kashif Iqbal et al., 2017).
Antiviral Efficacy
A novel anilidoquinoline derivative related to N-(4-chlorophenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide has been synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis. This compound exhibited significant antiviral and antiapoptotic effects in vitro, along with a reduction in viral load and an increase in survival in infected mice, highlighting its potential as an effective antiviral agent (Joydeep Ghosh et al., 2008).
Urease Inhibition and Antimicrobial Activities
Derivatives containing sulphonylacetamide groups have been synthesized and evaluated for their antibacterial and anti-urease activities. These compounds, including those with sulphonylacetamide moieties, have shown promising antibacterial activity against various bacterial strains and demonstrated significant inhibition against the urease enzyme, indicating their potential in treating diseases caused by urease-producing pathogens (Mnaza Noreen et al., 2015).
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c1-12-3-9-15(10-4-12)23(21,22)19(2)11-16(20)18-14-7-5-13(17)6-8-14/h3-10H,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUIRGSLXMTXQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluorobenzyl 4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2419101.png)
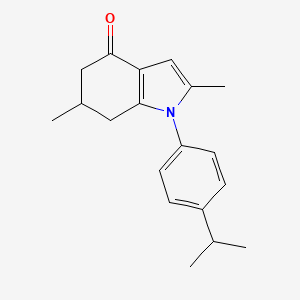
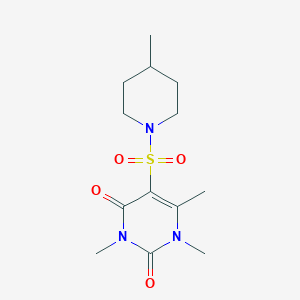
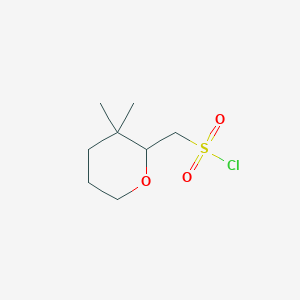
![3-chloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-methoxybenzenesulfonamide](/img/structure/B2419107.png)
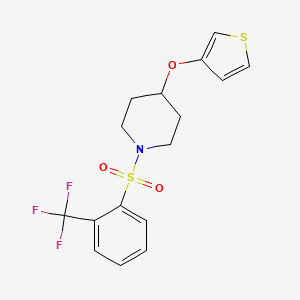
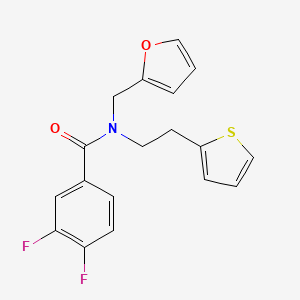
![2-[3-(4-Fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2419112.png)
![Methyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2419113.png)
![1-[(4-Chlorophenyl)methoxy]-4-(3-chloroprop-1-yn-1-yl)benzene](/img/structure/B2419117.png)
![2-((benzo[d]isoxazol-3-ylmethyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2419118.png)
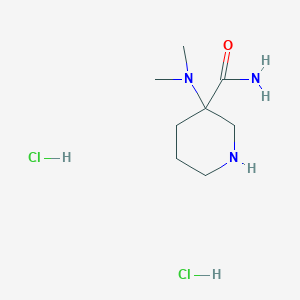

![7-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2419121.png)